molecular formula C12H18O2Si B11883694 Methyl 2-((trimethylsilyl)methyl)benzoate CAS No. 97729-12-9

Methyl 2-((trimethylsilyl)methyl)benzoate

Cat. No.: B11883694
CAS No.: 97729-12-9
M. Wt: 222.35 g/mol
InChI Key: PKYHEBNCHVLDEY-UHFFFAOYSA-N
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Description

Methyl 2-((trimethylsilyl)methyl)benzoate is an organic compound characterized by the presence of a benzoate ester group and a trimethylsilyl group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((trimethylsilyl)methyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst . . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis of the silyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using solid acid catalysts such as zirconium or titanium-based catalysts . These catalysts offer the advantage of being reusable and environmentally friendly compared to traditional liquid acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((trimethylsilyl)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-((trimethylsilyl)methyl)benzoate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((trimethylsilyl)methyl)benzoate is unique due to the presence of both the ester and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The trimethylsilyl group enhances the compound’s volatility and stability, making it suitable for specialized applications in organic synthesis and research .

Properties

CAS No.

97729-12-9

Molecular Formula

C12H18O2Si

Molecular Weight

222.35 g/mol

IUPAC Name

methyl 2-(trimethylsilylmethyl)benzoate

InChI

InChI=1S/C12H18O2Si/c1-14-12(13)11-8-6-5-7-10(11)9-15(2,3)4/h5-8H,9H2,1-4H3

InChI Key

PKYHEBNCHVLDEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C[Si](C)(C)C

Origin of Product

United States

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